endo-BCN-PEG12-NHS ester

Description

Evolution of Bioorthogonal Chemistry and its Paradigmatic Shifts

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This concept has been a driving force in the evolution of bioconjugation, enabling researchers to perform chemical modifications in complex biological environments with high precision. A significant paradigm shift in this field was the development of "click chemistry," which emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. Further advancements led to the development of strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free variant of click chemistry that eliminates the need for a toxic copper catalyst, making it more suitable for in vivo applications.

Strategic Integration of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation Architectures

The incorporation of Polyethylene Glycol (PEG) chains into bioconjugation linkers has been a strategic move to enhance the properties of the resulting biomolecular conjugates.

Role of PEG Spacers in Enhancing Aqueous Solubility of Conjugates

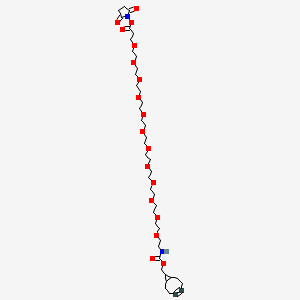

A key advantage of PEGylation is the enhanced aqueous solubility it imparts to the conjugated molecule. broadpharm.coma3p-scientific.com The hydrophilic nature of the PEG spacer helps to overcome the often-poor solubility of hydrophobic molecules, facilitating their use in aqueous biological environments. broadpharm.coma3p-scientific.com The endo-BCN-PEG12-NHS ester, with its twelve-unit PEG chain, is readily soluble in water. broadpharm.coma3p-scientific.com

Contributions of PEG to Biocompatibility and Reduced Non-Specific Interactions

PEGylation is well-known to improve the biocompatibility of molecules. smolecule.com The flexible and hydrophilic PEG chain creates a "shield" around the conjugated molecule, which can reduce non-specific binding to other proteins and surfaces, a crucial factor in minimizing background signals in imaging applications and improving the pharmacokinetic profiles of therapeutic agents. smolecule.comaxispharm.com

Influence of PEG Length (e.g., PEG12) on Steric Flexibility and Conjugation Accessibility

The length of the PEG spacer plays a critical role in the accessibility of the reactive groups for conjugation. The PEG12 linker in this compound provides significant steric flexibility, allowing the terminal reactive groups to efficiently reach their targets on biomolecules without being hindered by the bulk of the molecule itself. This extended spacer arm can lead to higher conjugation efficiencies compared to shorter PEG variants.

Fundamental Role of N-Hydroxysuccinimide (NHS) Esters in Amine-Reactive Functionalization

N-Hydroxysuccinimide (NHS) esters are highly reactive functional groups that are widely used for the modification of primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. The NHS ester group in this compound readily reacts with primary amines to form stable amide bonds, providing a robust and efficient method for attaching the linker to a wide range of biomolecules. broadpharm.coma3p-scientific.comcd-bioparticles.net

Overview of Bicyclo[6.1.0]non-4-yne (BCN) Derivatives in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Bicyclo[6.1.0]non-4-yne (BCN) is a strained alkyne that is a key player in SPAAC reactions. broadpharm.com The inherent ring strain of the BCN molecule allows it to react rapidly and specifically with azide-functionalized molecules without the need for a copper catalyst. broadpharm.coma3p-scientific.combroadpharm.com This copper-free click chemistry is highly advantageous for applications in living cells and whole organisms where copper toxicity is a concern. smolecule.com The endo configuration of the BCN in this specific ester refers to the stereochemistry of the cyclopropane (B1198618) ring fusion, which can influence the reactivity and stability of the alkyne.

Compound Data

Research Rationale and Significance of this compound as a Dual-Reactive Tool

The chemical compound this compound represents a prime example of a modern, advanced bioconjugation linker, engineered for versatility and precision. Its significance lies in its heterobifunctional nature, possessing two distinct reactive groups that enable sequential or orthogonal conjugation strategies. This dual-reactivity is fundamental to its role as a powerful tool for constructing complex molecular architectures in research.

The first reactive moiety is the N-hydroxysuccinimide (NHS) ester. This group provides a reliable method for attaching the linker to biomolecules containing primary amines, such as the lysine residues commonly found on the surface of proteins. lumiprobe.comfluidic.comglenresearch.com The reaction between an NHS ester and an amine forms a stable and robust amide bond. biotium.com This reaction is pH-dependent, with optimal conditions typically occurring in a slightly basic buffer (pH 8.3-8.5). lumiprobe.comfluidic.com

The second, and arguably more advanced, functional group is the endo-Bicyclo[6.1.0]nonyne (BCN). BCN is a strained alkyne, a key player in a class of reactions known as bioorthogonal chemistry. Specifically, the BCN group reacts with molecules containing an azide (B81097) group through a mechanism called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). researchgate.net This "click chemistry" reaction is highly efficient and, crucially, bioorthogonal, meaning it proceeds under physiological conditions without interfering with or being affected by the complex array of functional groups present in biological systems. researchgate.net The copper catalyst required for other types of click chemistry, which can be toxic to cells, is not needed for SPAAC, making it ideal for use in living systems. mdpi.com

The rationale for combining these two functionalities in one molecule is to facilitate a two-step, controlled conjugation process. A researcher can first react the NHS ester with a protein of interest, purifying the resulting protein-linker conjugate. Then, in a second step, a different molecule that has been pre-functionalized with an azide group can be "clicked" onto the BCN end of the linker. This modular approach provides precise control over the final structure of the bioconjugate.

Bridging these two reactive ends is the polyethylene glycol (PEG) chain. In this specific compound, the linker contains twelve repeating PEG units (PEG12). This hydrophilic spacer is not merely a passive connector; it serves several critical functions. The PEG12 chain significantly increases the water solubility of the linker and the final conjugate, which is particularly important when working with hydrophobic molecules. rsc.orgcreative-biolabs.com It also provides a flexible, long spacer arm that can reduce steric hindrance between the conjugated molecules, ensuring that, for example, an antibody retains its ability to bind to its target. In the context of therapeutics like ADCs, PEG spacers have been shown to improve pharmacokinetic properties, leading to reduced clearance from the body and enhanced tolerability. rsc.org

In essence, this compound is a highly significant tool because it integrates three key design elements of advanced linker technology:

Amine-Reactive Group: For stable, covalent attachment to proteins and other biomolecules. lumiprobe.com

Bioorthogonal Group: For highly selective, secondary conjugation in complex environments via copper-free click chemistry.

Hydrophilic Spacer: To enhance solubility, improve biocompatibility, and optimize the spatial orientation of the conjugated partners. creative-biolabs.com

This combination allows for the rational design and synthesis of sophisticated bioconjugates for a wide array of applications in drug delivery, diagnostics, and fundamental biological research.

Chemical and Physical Properties of this compound

| Property | Value / Description | Source(s) |

| Chemical Name | This compound | precisepeg.com |

| CAS Number | 2702973-70-2 | precisepeg.com |

| Molecular Formula | C₄₂H₇₀N₂O₁₈ | precisepeg.com |

| Molecular Weight | 891.02 g/mol | precisepeg.com |

| Solubility | Soluble in aqueous media, DMSO, DMF | broadpharm.com |

Functional Component Breakdown

| Component | Chemical Group | Primary Reaction | Significance | Source(s) |

| NHS ester | N-Hydroxysuccinimide ester | Reacts with primary amines (-NH₂) to form a stable amide bond. | Enables covalent labeling of proteins, antibodies, and other amine-containing molecules. | lumiprobe.combiotium.com |

| endo-BCN | endo-Bicyclo[6.1.0]nonyne | Reacts with azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). | Allows for highly selective, copper-free "click" conjugation in complex biological systems. | researchgate.netmdpi.com |

| PEG12 | Polyethylene Glycol (12 units) | Hydrophilic spacer | Increases solubility, reduces immunogenicity, improves pharmacokinetics, and provides a flexible linker arm. | rsc.orgadcreview.comcreative-biolabs.com |

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70N2O18/c45-39-7-8-40(46)44(39)62-41(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-43-42(48)61-35-38-36-5-3-1-2-4-6-37(36)38/h36-38H,3-35H2,(H,43,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBETWWKNNXABHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Stereochemical Foundations of Endo Bcn Peg12 Nhs Ester Reactivity in Research

Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mediated by the endo-BCN Moiety

The BCN group is a cyclooctyne, a class of strained alkynes that readily react with azides without the need for a cytotoxic copper catalyst. lumiprobe.comnih.gov This bioorthogonality allows for specific chemical ligations within complex biological environments. ru.nl The reactivity of BCN is driven by the significant ring strain of the bicyclic system, which is estimated to be approximately 18 kcal/mol. This strain is released upon the [3+2] cycloaddition with an azide (B81097), forming a stable triazole linkage. nih.gov

Detailed Reaction Kinetics and Efficiency in Aqueous and Biological Milieus

The reaction kinetics of SPAAC are a critical factor in its utility. The second-order rate constants for BCN derivatives in reactions with azides are among the highest for cyclooctynes, making these reactions efficient even at low concentrations typical in biological experiments. nih.govresearchgate.net For instance, the reaction of BCN with benzyl (B1604629) azide has reported rate constants in the range of 0.11 to 0.29 M⁻¹s⁻¹ in polar solvents. ru.nl The efficiency of the reaction is further enhanced in aqueous environments, a key advantage for biological applications. ru.nl Some studies have even noted an acceleration of SPAAC reactions in plasma, suggesting that the biological milieu can positively influence the reaction kinetics. rsc.org

Stereochemical Considerations and Comparative Reactivity of endo- vs. exo-BCN Isomers in Bioorthogonal Reactions

The synthesis of BCN results in two diastereomers: endo and exo. acs.org In the endo isomer, the substituent is on the same side as the cyclopropane (B1198618) ring, while in the exo isomer, it is on the opposite side. This stereochemical difference has a notable impact on reactivity. The endo-BCN isomer generally exhibits faster reaction kinetics in SPAAC compared to the exo isomer. For example, the second-order rate constant for endo-BCN with benzyl azide in polar solvents is 0.29 M⁻¹s⁻¹, whereas for the exo isomer, it is 0.19 M⁻¹s⁻¹. The more compact geometry of the endo isomer is thought to reduce steric hindrance during the approach of the azide, thus accelerating the formation of the triazole. Despite these differences, both isomers are considered highly reactive and suitable for bioorthogonal applications. lumiprobe.comlumiprobe.com

Amine Acylation Mechanism Facilitated by the N-Hydroxysuccinimide (NHS) Ester Functional Group

The NHS ester is a widely used functional group for the acylation of primary amines in biomolecules such as proteins and amine-modified oligonucleotides. lumiprobe.comcreative-proteomics.com

Elucidation of Amide Bond Formation with Primary Amines on Biomolecules

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. creative-proteomics.com The primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, followed by the elimination of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a stable amide bond. glenresearch.com This reaction is typically carried out in buffers with a pH range of 7.2 to 8.5. thermofisher.com At lower pH, the primary amine is protonated and thus less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of the conjugation. lumiprobe.comwindows.net While NHS esters are highly selective for primary amines, some side reactions with hydroxyl-containing amino acids can occur, especially with a large excess of the NHS ester reagent. acs.org

Comparative Analysis of Conjugation Efficiencies with Alternative Activated Esters (e.g., Pentafluorophenyl (PFP) Esters) in Research Applications

In the realm of bioconjugation, various activated esters are employed for amine coupling. Pentafluorophenyl (PFP) esters have emerged as a notable alternative to NHS esters. windows.net Comparative studies have shown that PFP esters can exhibit greater hydrolytic stability in aqueous solutions compared to NHS esters. precisepeg.comresearchgate.net This increased stability can be advantageous for multi-step or large-scale conjugations. In some instances, PFP esters have demonstrated higher conjugation efficiencies than NHS esters. For example, one study reported an 85% labeling efficiency for a PFP ester with lysozyme, compared to 60% for the corresponding NHS ester under identical conditions. Another study found that using a PFP ester for labeling an antibody resulted in preferential light-chain modification and reduced aggregation compared to the NHS ester version. nih.gov However, the reactivity of PFP esters can be slightly lower than that of NHS esters. thieme-connect.com

Hydrolytic Stability of the NHS Ester Linkage in Research Environments

A defining characteristic of NHS esters, including endo-BCN-PEG12-NHS ester, is their susceptibility to hydrolysis in aqueous environments. rsc.orgrsc.org This reaction is the primary competing pathway during bioconjugation and a major cause of suboptimal yields or complete reaction failure. rsc.orgrsc.org The NHS ester reacts with water to release the free carboxylic acid and N-hydroxysuccinimide (NHS). glenresearch.comthermofisher.com This instability necessitates that the reagent be stored under dry, desiccated conditions and that solutions of the reagent are prepared immediately before use. broadpharm.comprecisepeg.com Manufacturers often note that the purity of NHS ester products can decrease over time due to this inherent instability. precisepeg.com

The rate of hydrolysis is highly dependent on the pH and temperature of the solution. The half-life of a typical NHS ester is significantly shorter in more alkaline conditions. For instance, at 0°C, the half-life is approximately 4-5 hours at pH 7.0, but this drops to just 10 minutes at pH 8.6 when the temperature is raised slightly to 4°C. thermofisher.com This underscores the delicate balance required during conjugation: the pH must be high enough to facilitate amine reactivity but controlled to minimize the rapid hydrolysis of the ester. precisepeg.com While relatively stable under acidic conditions, the reaction with amines is also much slower, making this an impractical pH range for most conjugations. chemicalbook.com

Table 2: Influence of pH and Temperature on the Half-life of NHS Esters in Aqueous Buffer

| pH | Temperature | Half-life | Citation |

|---|---|---|---|

| 7.0 | 0°C | 4 - 5 hours | thermofisher.com |

Advanced Methodologies for Bioconjugation and Functionalization in Chemical Biology

Site-Selective Conjugation Strategies Employing endo-BCN-PEG12-NHS Ester

The bifunctional linker, this compound, has emerged as a significant tool in chemical biology for the site-selective modification of biomolecules. This linker possesses two key reactive groups: a bicyclo[6.1.0]nonyne (BCN) moiety and an N-hydroxysuccinimide (NHS) ester. The BCN group participates in highly efficient and selective copper-free click chemistry reactions, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-tagged molecules. precisepeg.combiochempeg.com The NHS ester, on the other hand, readily reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. cd-bioparticles.neta3p-scientific.combroadpharm.com The molecule also incorporates a 12-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances aqueous solubility, improves biocompatibility, and reduces non-specific binding of the resulting conjugates. cd-bioparticles.netaxispharm.comsmolecule.com

The dual reactivity of this compound allows for a two-step conjugation strategy. First, the NHS ester is used to attach the linker to a biomolecule containing primary amines. Subsequently, the BCN group on the now-labeled biomolecule can be specifically reacted with a second molecule that has been functionalized with an azide (B81097) group. This orthogonal reactivity is crucial for the precise construction of complex biomolecular conjugates. axispharm.comsmolecule.com

The ability to selectively label proteins and peptides is fundamental to understanding their function, localization, and interactions within complex biological systems. smolecule.com this compound provides a robust method for achieving such precision. creative-biolabs.comruixibiotech.comnvcbiotech.com The NHS ester functionality allows for the initial labeling of proteins and peptides at primary amine locations, most commonly the ε-amino group of lysine residues. cd-bioparticles.neta3p-scientific.comcreative-biolabs.com Following this initial labeling, the BCN group is available for a highly specific and bioorthogonal SPAAC reaction with an azide-modified probe, such as a fluorescent dye, a biotin (B1667282) tag, or another biomolecule. precisepeg.combiochempeg.com This two-step approach enables the introduction of a wide array of functionalities onto proteins and peptides with a high degree of control.

In the realm of antibody-drug conjugates (ADCs), precise control over the location and stoichiometry of drug conjugation is paramount for developing effective and safe therapeutics. cam.ac.uk While traditional methods often involve random conjugation to lysine residues, leading to heterogeneous mixtures, site-selective strategies are preferred. cam.ac.uk this compound can be employed in strategies aiming for more controlled antibody functionalization. bio-fount.comcreative-biolabs.com

One approach involves the initial reaction of the antibody with the NHS ester end of the linker. Although this reaction targets lysine residues and can still lead to some heterogeneity, the subsequent SPAAC reaction with an azide-functionalized payload is highly specific. cd-bioparticles.netcam.ac.uk The long PEG12 spacer can help to improve the hydrophilicity of the resulting ADC, which may mitigate aggregation issues that can arise with highly hydrophobic drug payloads. nih.gov

Researchers have explored various strategies to enhance the site-selectivity of the initial NHS ester reaction. For instance, by controlling reaction conditions such as pH and reagent stoichiometry, it is possible to preferentially label more accessible or reactive lysine residues. Furthermore, the development of engineered antibodies with strategically placed lysine or other reactive residues allows for more precise attachment of the linker.

The table below summarizes key features of this compound relevant to antibody functionalization.

| Feature | Description | Relevance in Antibody Functionalization |

| NHS Ester | Reacts with primary amines (e.g., lysine residues) to form stable amide bonds. cd-bioparticles.netbroadpharm.com | Enables initial attachment of the linker to the antibody. cam.ac.uk |

| endo-BCN | A strained alkyne that reacts with azides via copper-free SPAAC. precisepeg.com | Allows for highly specific and bioorthogonal conjugation of an azide-modified payload. |

| PEG12 Spacer | A hydrophilic 12-unit polyethylene glycol chain. cd-bioparticles.netaxispharm.com | Increases solubility of the conjugate, reduces non-specific binding, and can improve pharmacokinetic properties. nih.gov |

| Dual Functionality | Possesses two distinct reactive groups for sequential conjugation. axispharm.com | Facilitates a two-step conjugation strategy for building complex ADCs. |

Rational protein engineering and directed evolution are powerful techniques for creating proteins with novel or enhanced functions. The ability to introduce specific modifications at defined sites is crucial for these endeavors. This compound serves as a valuable tool in this context by enabling the site-specific incorporation of non-natural functionalities.

In directed evolution, a library of protein variants is generated and screened for a desired property. By labeling the protein library with this compound, a secondary screening step can be introduced based on the reactivity of the BCN group. For example, the library could be screened for variants that, when conjugated to a specific molecule via the BCN handle, exhibit enhanced catalytic activity or binding affinity.

The use of peptide linkers, in conjunction with reagents like this compound, is integral to protein engineering and drug development, offering flexibility and improved stability to the final constructs. axispharm.com

The functionalization of oligonucleotides and their derivatives is essential for applications in diagnostics, therapeutics, and nanotechnology. smolecule.com this compound provides a straightforward method for the covalent modification of amine-modified oligonucleotides. a3p-scientific.comaxispharm.comruixibiotech.com Synthetic oligonucleotides can be routinely prepared with an amine group at either the 5' or 3' terminus, or even at an internal position. This amine group serves as a reactive handle for conjugation with the NHS ester of the linker. cd-bioparticles.netcreative-biolabs.com

Once the oligonucleotide is labeled with the BCN-PEG12 linker, the BCN group can be used to attach a wide range of molecules, including fluorescent dyes for use as probes in hybridization assays, proteins for studying nucleic acid-protein interactions, or other oligonucleotides for the construction of complex DNA nanostructures. The hydrophilic PEG12 spacer is particularly advantageous in this context, as it helps to maintain the solubility of the often highly charged oligonucleotide conjugates and minimizes steric hindrance between the oligonucleotide and the conjugated molecule. axispharm.comsmolecule.com

The table below outlines the steps for functionalizing an amine-modified oligonucleotide with this compound.

| Step | Procedure | Purpose |

| 1. Activation | Dissolve this compound in a suitable organic solvent (e.g., DMSO). | To prepare the linker for reaction with the oligonucleotide. |

| 2. Conjugation | Add the activated linker to a solution of the amine-modified oligonucleotide in a buffered aqueous solution (pH 7-9). | To form a stable amide bond between the NHS ester and the amine group on the oligonucleotide. |

| 3. Purification | Purify the BCN-labeled oligonucleotide using standard techniques such as ethanol (B145695) precipitation or chromatography. | To remove unreacted linker and other reagents. |

| 4. Secondary Conjugation | React the purified BCN-labeled oligonucleotide with an azide-modified molecule of interest via SPAAC. | To attach the desired functionality to the oligonucleotide. |

The development of chemical probes from small molecules and metabolites is a powerful strategy for studying their biological roles and identifying their protein targets. This compound can be utilized to convert a small molecule or metabolite containing a primary amine into a versatile chemical probe. dcchemicals.com

The process involves reacting the amine-containing small molecule with the NHS ester of the linker. This appends the BCN-PEG12 moiety to the small molecule. The resulting BCN-functionalized molecule can then be used in a variety of "click-and-pull-down" or imaging experiments. For example, the BCN group can be reacted with an azide-modified affinity tag (e.g., biotin) to facilitate the isolation and identification of binding partners from cell lysates. Alternatively, the BCN group can be conjugated to an azide-modified fluorophore for visualizing the subcellular localization of the small molecule.

The PEG12 spacer in this context can be crucial for maintaining the biological activity of the small molecule by providing sufficient distance between the molecule and the conjugated tag or dye, thereby minimizing potential steric clashes with the target protein. axispharm.com

Methodological Approaches for Antibody Functionalization in Conjugate Synthesis

Covalent Functionalization of Oligonucleotides and Modified Nucleic Acid Derivatives

Integration into Complex Biomolecular and Supramolecular Systems

The unique properties of this compound make it a valuable building block for the construction of complex biomolecular and supramolecular assemblies. The orthogonal reactivity of the NHS ester and the BCN group allows for the stepwise and controlled assembly of multiple components.

For instance, a protein can first be functionalized with the linker via its NHS ester. Separately, a liposome (B1194612) or a nanoparticle can be prepared with azide groups on its surface. The BCN-labeled protein can then be "clicked" onto the azide-functionalized surface in a highly efficient and specific manner. This approach can be used to create targeted drug delivery systems, where the protein component (e.g., an antibody) directs the nanoparticle to a specific cell type. The PEG12 spacer helps to ensure that the protein remains accessible for target binding on the nanoparticle surface.

In supramolecular chemistry, the principles of self-assembly are used to create complex and functional structures from individual molecular components. The specific and high-yielding nature of the SPAAC reaction makes the BCN group an excellent tool for directing the assembly of supramolecular structures. By incorporating this compound into different building blocks, it is possible to program their assembly into well-defined architectures. The flexibility and hydrophilicity of the PEG12 chain can also influence the morphology and properties of the resulting supramolecular assemblies.

Functionalization of Hydrogel and Polymer Networks for Biomedical Research

The chemical compound this compound serves as a heterobifunctional crosslinker, uniquely equipped for the sophisticated functionalization of hydrogels and polymer networks in biomedical applications. cd-bioparticles.netbroadpharm.com Its structure features two distinct reactive termini: an N-hydroxysuccinimide (NHS) ester and a bicyclo[6.1.0]non-4-yne (BCN) group, separated by a hydrophilic 12-unit polyethylene glycol (PEG) spacer. broadpharm.comcreative-biolabs.com The NHS ester readily forms stable amide bonds with primary amine groups present on polymers or biomolecules, while the BCN group is primed for highly efficient and specific copper-free click chemistry reactions with azide-functionalized molecules. broadpharm.comaxispharm.com This dual reactivity allows for a two-step, orthogonal conjugation strategy, enabling the precise engineering of complex, functional biomaterials. creative-biolabs.com

The hydrophilic PEG12 chain enhances the water solubility of the linker and any molecules it conjugates, which is a critical attribute for reactions in aqueous biological environments and for ensuring the biocompatibility of the final polymer network. cd-bioparticles.net This linker is instrumental in creating covalently crosslinked hydrogel networks by reacting with azide- and amine-functionalized polymer precursors. rsc.org Furthermore, it facilitates the post-functionalization of pre-formed hydrogels, allowing for the covalent attachment of delicate biomolecules under mild, biocompatible conditions, a process vital for creating bioactive scaffolds. nih.gov

| Property | Description | Source(s) |

| Functional Group 1 | N-hydroxysuccinimide (NHS) ester | cd-bioparticles.netbroadpharm.comcreative-biolabs.com |

| Reactivity 1 | Forms stable amide bonds with primary amines (-NH₂) | creative-biolabs.comrsc.org |

| Functional Group 2 | endo-Bicyclo[6.1.0]non-4-yne (BCN) | cd-bioparticles.netbroadpharm.comcreative-biolabs.com |

| Reactivity 2 | Reacts with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry | axispharm.com |

| Spacer | 12-unit Polyethylene Glycol (PEG) | cd-bioparticles.netaxispharm.com |

| Spacer Function | Increases aqueous solubility, enhances biocompatibility, provides spatial separation between conjugated molecules | cd-bioparticles.net |

Design Principles for Modulating Cell-Material Interactions in Regenerative Medicine Models

In regenerative medicine, hydrogels are designed to mimic the natural extracellular matrix (ECM), providing structural support and biochemical cues to guide cell behavior. The this compound is a powerful tool for incorporating such cues into hydrogel scaffolds with high precision. The design principle involves using the linker to covalently attach specific bioactive ligands—such as cell adhesion peptides (e.g., RGD), growth factors, or enzymes—to the hydrogel backbone.

A typical strategy involves first reacting the NHS ester end of the linker with amine groups on the desired bioactive molecule. This ligand-linker conjugate can then be introduced into an azide-modified hydrogel matrix, where the BCN group will specifically react via SPAAC. This method ensures that the bioactive molecules are covalently and stably integrated within the hydrogel, preventing leakage and ensuring long-term presentation to encapsulated or surrounding cells. The length of the PEG12 spacer helps to present the attached ligands away from the polymer backbone, enhancing their accessibility to cell surface receptors and modulating cell-material interactions more effectively. This controlled presentation of signals is critical for directing cell fate, including adhesion, proliferation, and differentiation, which are fundamental processes in tissue regeneration. rsc.org

Development of Advanced Drug Delivery Systems through Hydrogel Incorporation

Hydrogels are widely explored as depots for the controlled and localized release of therapeutic agents. The this compound facilitates the development of advanced drug delivery systems by enabling the covalent immobilization of drugs within a hydrogel network. cd-bioparticles.net This covalent linkage can create prodrug systems where the drug is released only upon the cleavage of a specific bond, or it can serve to simply retain the drug within the depot for sustained release.

For instance, a therapeutic protein or peptide containing accessible primary amine groups can be conjugated to the NHS ester of the linker. This drug-linker construct can then be "clicked" into an azide-functionalized hydrogel scaffold using the BCN moiety. broadpharm.com This approach offers several advantages over simple physical encapsulation. It provides better control over the drug loading concentration and can prevent the initial burst release often seen with encapsulation methods. The hydrophilic PEG linker can also improve the solubility and stability of the conjugated drug within the hydrogel matrix. By engineering the hydrogel itself to be biodegradable, the release of the drug-linker conjugate can be tuned to the rate of matrix degradation, allowing for long-term, sustained delivery at a specific anatomical site. nih.gov

Nanoparticle and Liposome Surface Engineering for Enhanced Research Modalities

The surface properties of nanoparticles and liposomes are paramount to their function in biomedical research, dictating their stability, biocompatibility, and biological interactions. The this compound is a key reagent for the surface engineering of these nanocarriers. broadpharm.com Its bifunctional nature allows for the stable anchoring of the linker to the nanoparticle surface and subsequent functionalization with a wide array of molecules. axispharm.com

For liposomes or lipid-based nanoparticles, lipids containing a primary amine head group (e.g., phosphatidylethanolamine, PE) can be incorporated into the lipid bilayer. The NHS ester of the linker can then react with these amines on the pre-formed liposome surface. Alternatively, a pre-conjugated lipid, such as DSPE-PEG-endo-BCN, can be included during the nanoparticle formulation process. broadpharm.com For inorganic or polymeric nanoparticles that have been surface-functionalized with amine groups, the NHS ester provides a straightforward method for tethering the BCN-PEG12 moiety. Once the surface is decorated with BCN groups, it becomes a versatile platform for attaching other molecules through copper-free click chemistry. cd-bioparticles.net

| Application | Conjugation Strategy | Key Benefit | Source(s) |

| Hydrogel Functionalization | NHS ester reacts with amine-functionalized polymer/biomolecule; BCN group clicks with azide-modified gel matrix. | Covalent attachment of bioactive cues to modulate cell behavior. | rsc.orgnih.gov |

| Drug Delivery | NHS ester binds to amine-containing drug; BCN group immobilizes the conjugate within an azide-functionalized hydrogel. | Controlled, sustained release and improved drug stability. | cd-bioparticles.net |

| Nanoparticle Targeting | NHS ester attaches to amine-functionalized nanoparticle; BCN group clicks with azide-modified targeting ligand (e.g., antibody). | Site-specific delivery to target cells, enhancing efficacy. | fujifilm.com |

| Imaging Probes | Linker connects an imaging agent (e.g., fluorescent dye) to a targeting molecule via NHS and BCN chemistry. | Creation of highly specific probes for diagnostics. | researchgate.net |

Strategies for Achieving Enhanced Biocompatibility and Targeted Delivery in Preclinical Models

A primary challenge in preclinical research is ensuring that nanocarriers can circulate long enough to reach their target tissue without being cleared by the immune system, while also minimizing non-specific interactions. The this compound directly addresses this through PEGylation, a gold-standard technique for improving nanoparticle pharmacokinetics. The 12-unit PEG chain forms a hydrophilic, protective layer on the nanoparticle surface, which reduces recognition by opsonins and subsequent uptake by phagocytic cells, thereby prolonging circulation time.

For targeted delivery, the BCN group serves as a universal anchor point for attaching targeting ligands. axispharm.com Researchers can synthesize or procure azide-modified targeting moieties, such as antibodies, antibody fragments, peptides, or small molecules that bind to receptors overexpressed on target cells (e.g., cancer cells). fujifilm.com These azide-ligands can be efficiently "clicked" onto the BCN-functionalized surface of the nanoparticle or liposome. This modular approach allows for the same batch of BCN-modified nanoparticles to be customized with different targeting ligands, facilitating the rapid development and preclinical testing of various targeted nanomedicines.

Development of Advanced Imaging Probes and Theranostic Agents

The this compound is a valuable tool for constructing sophisticated imaging probes and theranostic agents. For imaging, the linker can be used to conjugate a reporter molecule (e.g., a fluorescent dye with a primary amine) to a targeting vector (e.g., an azide-modified antibody). The high specificity of the BCN-azide reaction ensures precise control over the construct's stoichiometry and architecture. researchgate.net Certain advanced imaging strategies employ "turn-on" fluorescent probes that only become active after reacting with the BCN group, reducing background signal and eliminating the need for washing steps when labeling molecules or cells. researchgate.net

In the context of theranostics—agents that combine therapeutic and diagnostic capabilities—this linker offers a platform to attach both a drug and an imaging agent onto a single nanoparticle or targeting molecule. For example, a nanoparticle surface could be functionalized using this compound. A portion of the BCN groups could be used to attach an azide-modified imaging agent, while the remaining BCN groups could be used to attach an azide-modified therapeutic payload. This creates a multifunctional agent capable of simultaneous disease diagnosis, therapeutic intervention, and monitoring of treatment response in preclinical studies. researchgate.net

Applications in Contemporary Chemical Biology and Translational Research

Targeted Protein Degradation (PROTAC) Research Utilizing endo-BCN-PEG12-NHS Ester Linkers

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. mdpi.com The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties. creative-biolabs.comnih.gov The this compound serves as a foundational component for creating these crucial linkers. creative-biolabs.com

Rational Design Principles for Optimizing Linker Length and Conformational Flexibility

The length and flexibility of the PROTAC linker are paramount for the successful formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. creative-biolabs.comnih.gov The 12-unit PEG chain of this compound provides significant length and conformational flexibility.

Linker Length: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. nih.gov A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex. creative-biolabs.com Conversely, a linker that is too long might lead to reduced efficacy. The defined length of the PEG12 chain in this compound offers a specific starting point for linker length optimization. For instance, studies have shown that varying the number of PEG units can dramatically affect degradation selectivity. A PROTAC with a two-PEG linker was found to degrade both EGFR and HER2, while extending the linker to three PEG units resulted in selective degradation of EGFR. frontiersin.org This highlights the necessity of fine-tuning linker length for achieving desired biological outcomes.

Conformational Flexibility: The ethylene (B1197577) glycol repeats of the PEG linker impart significant flexibility. This flexibility allows the PROTAC to adopt multiple conformations, which can be advantageous for inducing protein-protein interactions between the target and the E3 ligase. creative-biolabs.com The gauche effect inherent in PEG-type linkers can encourage folded or bent conformations, which may be more favorable for cell permeability compared to the more extended conformations of alkyl linkers. acs.org

| Linker Characteristic | Design Principle | Impact on PROTAC Activity | Example from Research |

|---|---|---|---|

| Length | Must be optimized for each target-E3 ligase pair to ensure proper ternary complex formation. | Affects degradation efficiency and selectivity. | Varying PEG units from two to three changed a PROTAC from a dual EGFR/HER2 degrader to a selective EGFR degrader. frontiersin.org |

| Flexibility | Flexible linkers can facilitate the necessary protein-protein interactions for ubiquitination. | Enhances the stability of the ternary complex. creative-biolabs.com | PEG linkers can adopt folded conformations, potentially improving cell permeability. acs.org |

Evaluation of Degradation Efficiency and Selectivity in Cellular and Biochemical Assays

The effectiveness of a PROTAC is determined through a series of cellular and biochemical assays that measure its ability to induce the degradation of the target protein and its selectivity for that target.

Biochemical Assays:

Ternary Complex Formation: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinities and kinetics of the PROTAC to both the target protein and the E3 ligase, and to confirm the formation of the ternary complex. The dissociation kinetics of this complex can influence the rate of target degradation. nih.gov

Ubiquitination Assays: In vitro ubiquitination assays using purified components can confirm that the PROTAC facilitates the transfer of ubiquitin from the E2-E3 ligase machinery to the target protein. Methods like Western blotting for ubiquitinated proteins or TR-FRET can be employed. mtoz-biolabs.com

Cellular Assays:

Degradation Efficiency: The most common method to assess degradation efficiency is Western blotting, which measures the decrease in the total amount of the target protein in cells treated with the PROTAC. mtoz-biolabs.com Quantitative methods like mass spectrometry-based proteomics can provide a more global and unbiased view of protein degradation. mtoz-biolabs.com

Degradation Selectivity: To ensure the PROTAC is selectively degrading the intended target, proteomics approaches are invaluable. nih.gov These experiments can identify off-target proteins that are also degraded, providing a comprehensive selectivity profile. mtoz-biolabs.com It has been shown that even promiscuous kinase inhibitors can be converted into highly selective degraders by incorporating them into a PROTAC scaffold, as the formation of a stable ternary complex is a key determinant of degradation. nih.gov

Phenotypic Assays: Ultimately, the goal of a PROTAC is to elicit a biological response. Cellular assays that measure phenotypes associated with the target protein, such as cell proliferation, apoptosis, or changes in signaling pathways, are crucial for validating the PROTAC's activity. nih.gov

| Assay Type | Specific Technique | Purpose | Key Finding from Research |

|---|---|---|---|

| Biochemical | SPR/ITC | Measure binding affinities and ternary complex formation. | Ternary complex dissociation kinetics can predict degradation rates. nih.gov |

| In Vitro Ubiquitination | Confirm PROTAC-mediated ubiquitination of the target. | Ubiquitination is a prerequisite for proteasomal degradation. mtoz-biolabs.com | |

| Cellular | Western Blot/Proteomics | Quantify target protein degradation and assess selectivity. | PROTACs can be more selective than their parent inhibitors. nih.gov |

| Phenotypic Assays | Evaluate the biological consequence of target degradation. | Confirms the functional outcome of PROTAC activity. nih.gov |

Exploration of Linker Modifications for Optimized PROTAC Activity and Intracellular Delivery

Improving Cellular Permeability: PROTACs are often large molecules that fall "beyond the Rule of Five," making cell permeability a significant challenge. acs.org While the hydrophilic PEG linker in this compound enhances aqueous solubility, strategic modifications can improve permeability. tandfonline.com For example, replacing an amide bond in the linker with a less polar ester has been shown to increase permeability and, consequently, the degradation potency of BET degraders. scispace.com

Enhancing Intracellular Delivery: For PROTACs with poor intrinsic permeability, various delivery strategies are being explored. These include conjugation to cell-penetrating peptides or encapsulation within nanoparticle delivery systems. mdpi.combiochempeg.com The BCN and NHS ester functionalities of the linker can be utilized to attach the PROTAC to such delivery vehicles. For instance, the BCN group can be reacted with an azide-modified nanoparticle, while the NHS ester could be used to conjugate a targeting ligand to the PROTAC.

Antibody-Drug Conjugate (ADC) Development Methodologies

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug, connected by a chemical linker. fujifilm.com The this compound is a valuable tool in the construction of ADCs, enabling precise control over conjugation chemistry. creative-biolabs.com

Strategies for Homogeneous and Heterogeneous ADC Conjugation

The properties of an ADC are heavily influenced by the homogeneity of the final product, specifically the number of drug molecules attached to each antibody. nih.gov

Heterogeneous ADCs: Traditional conjugation methods often target the lysine (B10760008) or cysteine residues naturally present on the antibody. a3p.org Conjugation to the numerous surface-exposed lysines via NHS esters results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. mdpi.comrsc.org This heterogeneity can lead to inconsistent pharmacological properties. mdpi.com

Homogeneous ADCs: To overcome the limitations of heterogeneous ADCs, site-specific conjugation methods have been developed to produce homogeneous products with a defined DAR. researchgate.net The this compound is particularly useful in these strategies. For example, an antibody can be enzymatically modified to introduce an azide (B81097) group at a specific site. The BCN group of the linker-drug construct can then react with this azide via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, to yield a homogeneous ADC. rsc.orgnih.gov This approach allows for precise control over the conjugation site and stoichiometry.

| Conjugation Strategy | Description | Resulting ADC | Role of this compound |

|---|---|---|---|

| Heterogeneous | Conjugation to native lysine or cysteine residues. a3p.org | Mixture of ADCs with variable DARs and conjugation sites. mdpi.com | The NHS ester can react with lysine residues, contributing to a heterogeneous product. |

| Homogeneous | Site-specific conjugation to engineered or enzymatically modified sites. researchgate.net | Uniform ADC population with a defined DAR. mdpi.com | The BCN group enables site-specific conjugation via SPAAC to an azide-modified antibody. rsc.org |

Methodologies for Modulating Drug-to-Antibody Ratio (DAR) in Research Constructs

The DAR is a critical parameter that affects the potency, pharmacokinetics, and therapeutic index of an ADC. 2bscientific.com The ability to precisely control the DAR is essential for optimizing ADC performance.

Controlling DAR through Site-Specific Conjugation: As mentioned, site-specific conjugation methods are the primary way to control the DAR. By introducing a defined number of reactive handles (e.g., azides) onto the antibody, a corresponding number of linker-drug molecules can be attached. For example, enzymatic remodeling of the antibody's native glycan can introduce two azide groups per antibody, allowing for the creation of a homogeneous DAR2 ADC using a BCN-containing linker-drug. acs.org

Using Branched Linkers: Another strategy to modulate the DAR is through the use of branched or dendrimeric linkers. mdpi.com A single conjugation site on the antibody can be used to attach a branched linker that carries multiple drug molecules. This allows for the creation of higher DAR ADCs (e.g., DAR4, DAR6) from a limited number of conjugation sites. mdpi.comnih.gov While this compound itself is a linear linker, its core components can be incorporated into more complex branched structures to achieve higher drug loading.

| Method for Modulating DAR | Principle | Outcome | Relevance of BCN-PEG-NHS Chemistry |

|---|---|---|---|

| Site-Specific Conjugation | Controlling the number of reactive sites on the antibody. acs.org | Produces homogeneous ADCs with a defined DAR (e.g., DAR2, DAR4). acs.org | BCN-azide click chemistry is a key reaction for this approach. rsc.org |

| Branched Linkers | Attaching a linker that carries multiple drug molecules to a single site. mdpi.com | Increases the DAR without requiring additional conjugation sites. 2bscientific.com | The fundamental chemistry can be adapted to synthesize branched linkers for higher DARs. |

Bioorthogonal Probes for Live-Cell and In Vivo Imaging Applications

The unique reactivity of the endo-BCN group makes it a powerful tool for developing bioorthogonal probes for imaging biological processes in living cells and whole organisms. Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. ru.nl The this compound can be used to attach the BCN handle to a biomolecule of interest (e.g., a protein or antibody) via its NHS ester group. The BCN moiety can then be targeted with a complementary probe, such as an azide- or tetrazine-tagged imaging agent, for highly specific labeling. cd-bioparticles.net

A significant advancement in real-time imaging has been the development of "turn-on" or fluorogenic probes that become fluorescent only after reacting with their bioorthogonal partner. nih.govresearchgate.net This strategy eliminates the need for washing steps to remove unreacted, fluorescent probes, which is often impractical for real-time monitoring. nih.gov

The reaction of endo-BCN with specific, non-fluorescent tetrazine or cyclopentadienone derivatives can generate a highly fluorescent product. nih.govresearchgate.netresearchgate.net For example, researchers have developed coumarin-tetrazine probes that exhibit exceptional turn-on fluorescence upon reacting with BCN. researchgate.net While the reaction with BCN generally produces a product with superior fluorogenicity, studies have shown that factors like reaction kinetics and cell permeability are also critical for successful live-cell imaging. researchgate.net The reaction between endo-BCN and tetrazines via the inverse-electron-demand Diels-Alder (IEDDA) mechanism is known for its exceptionally fast kinetics, enabling fluorogenic imaging on a timescale of seconds even at low concentrations. researchgate.netrsc.org

Table 2: Research Findings on BCN-Based Fluorescent Probes

| Probe System | Reaction Type | Key Finding | Application | Reference(s) |

|---|---|---|---|---|

| Coumarin-Tetrazine + endo-BCN | IEDDA | Formation of a highly fluorescent pyridazine (B1198779) product with a high turn-on ratio. | No-wash, live-cell imaging. | researchgate.net |

| Cyclopentadienone + endo-BCN | [4+2] Cycloaddition | Converts a non-fluorescent cyclopentadienone into a fluorescent polycyclic aromatic compound. | Wash-free labeling of lipids and proteins in live cells. | nih.gov |

| Bifunctional Rhodamine + BCN | SPAAC | Bifunctional attachment reduces the rotational mobility of the dye, improving the accuracy of fluorescence polarization measurements. | Studying protein dynamics. | nih.gov |

Pretargeting is a multi-step strategy developed to improve the target-to-background ratio in radioimmunoimaging and therapy. mdpi.com This approach separates the targeting step from the delivery of the radionuclide. First, a targeting molecule (e.g., an antibody) conjugated with a bioorthogonal handle like endo-BCN is administered. After it has accumulated at the target site and cleared from circulation, a small, rapidly clearing molecule carrying a radionuclide and a complementary reactive group (e.g., a tetrazine) is injected. rsc.orgmdpi.com This small molecule then swiftly "clicks" to the pre-localized BCN handle. rsc.org

Understanding the complex network of protein-protein interactions (the interactome) within a cell is fundamental to cell biology. plos.org The this compound is a valuable tool for mapping these interactions with spatiotemporal resolution. As a heterobifunctional crosslinker, the NHS ester end can be covalently attached to available lysine residues on a "bait" protein of interest. broadpharm.comnih.gov

Once the bait protein is labeled with the BCN-PEG12 handle, it can be used in live cells to capture its direct interaction partners. nih.gov Methodologies such as chemical cross-linking coupled with affinity purification and mass spectrometry (MS) can identify proteins that are in close proximity to the bait. The BCN group provides a bioorthogonal handle for the second step of these protocols, for example, for attaching an affinity tag like biotin (B1667282) (via an azide-biotin probe) to pull down the cross-linked protein complexes for subsequent MS analysis. nih.gov This chemical cross-linking approach provides direct evidence of protein-protein interactions in their native cellular environment and is complementary to other methods like those using genetically encoded photo-crosslinkers. nih.gov This allows for the global profiling of protein networks and the mapping of interaction interfaces with high precision. nih.govconfluore.com

Analytical Characterization and Quality Control Methodologies in Research Contexts

Spectroscopic Methodologies for Conjugate Verification and Structural Elucidation

Spectroscopic techniques are fundamental in confirming the successful conjugation and elucidating the precise structure of the resulting biomolecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as a powerful tool for the structural verification of the endo-BCN-PEG12-NHS ester linker itself and for confirming its covalent attachment to a biomolecule. acs.orgamericanlaboratory.com In the context of the linker, ¹H and ¹³C NMR spectra provide a detailed fingerprint of its molecular structure, confirming the presence of the bicyclo[6.1.0]nonyne (BCN), polyethylene (B3416737) glycol (PEG), and N-hydroxysuccinimide (NHS) ester moieties. For bioconjugates, while the complexity of the spectra increases significantly, NMR can still provide valuable information, particularly through 2D techniques like Heteronuclear Single Quantum Coherence (HSQC), which correlates protons with their directly attached carbons. americanlaboratory.com This can help to identify the characteristic signals of the linker within the broader spectrum of the biomolecule, confirming its presence.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass of the bioconjugate, thereby confirming the number of linker-payload molecules attached to the biomolecule. frontiersin.orgrsc.org By providing a highly accurate mass measurement, HRMS can differentiate between unconjugated biomolecules, and those conjugated with one, two, or more linker-payload moieties. frontiersin.org This data is critical for assessing the drug-to-antibody ratio (DAR) in ADCs, a key parameter influencing both potency and potential toxicity.

| Technique | Application for this compound Bioconjugates | Key Information Obtained |

| NMR | Structural verification of the linker and confirmation of conjugation. acs.orgamericanlaboratory.com | Presence of BCN, PEG, and NHS ester groups; confirmation of covalent bond formation. |

| HRMS | Determination of the exact mass of the bioconjugate. frontiersin.orgrsc.org | Confirmation of successful conjugation and determination of the drug-to-antibody ratio (DAR). |

Chromatographic Techniques for Purity and Homogeneity Assessment of Bioconjugates

Chromatographic methods are essential for separating the desired bioconjugate from unreacted starting materials and other reaction byproducts, as well as for assessing the purity and homogeneity of the final product. scielo.br

High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC (RP-HPLC), is a high-resolution technique used to separate different PEGylated products. It is effective for both the analysis and small-scale purification of bioconjugates, separating molecules based on their hydrophobicity.

Hydrophobic Interaction Chromatography (HIC) is another valuable technique for the purification and characterization of PEGylated proteins. nih.govthermofisher.com HIC separates molecules based on differences in their surface hydrophobicity. The attachment of the this compound linker alters the hydrophobicity of the parent biomolecule, allowing for the separation of unconjugated, mono-conjugated, and multi-conjugated species. nih.govthermofisher.com While it can have lower capacity and resolution compared to other methods, HIC serves as an excellent orthogonal technique to ion-exchange and size-exclusion chromatography.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to visualize the results of a conjugation reaction. researchgate.netnih.govnih.govresearchgate.netbiorxiv.org By separating proteins based on their molecular weight, SDS-PAGE can clearly show a shift in the band corresponding to the bioconjugate compared to the unconjugated protein, indicating a successful reaction. biorxiv.org This method provides a straightforward qualitative assessment of conjugation efficiency. researchgate.netresearchgate.net

| Technique | Principle of Separation | Application in Bioconjugate Analysis |

| HPLC/RP-HPLC | Hydrophobicity | High-resolution separation of PEGylated products, analysis, and small-scale purification. |

| HIC | Surface Hydrophobicity | Purification and characterization of PEGylated proteins, separation of species with different degrees of conjugation. nih.govthermofisher.com |

| SDS-PAGE | Molecular Weight | Qualitative assessment of conjugation, visualization of molecular weight shift upon conjugation. researchgate.netnih.govnih.govresearchgate.netbiorxiv.org |

Quantitative Analysis of Conjugation Efficiency and Reaction Completion

Accurately quantifying the extent of the conjugation reaction is crucial for process optimization and ensuring batch-to-batch consistency.

The efficiency of the conjugation reaction, where the NHS ester of the linker reacts with primary amines on the biomolecule, can be monitored by measuring the decrease in the concentration of the starting materials over time using techniques like HPLC. Furthermore, the completion of the NHS ester reaction can be indirectly assessed by measuring the hydrolysis of the NHS ester. The NHS leaving group absorbs light in the 260-280 nm range. thermofisher.com By intentionally hydrolyzing a sample of the reaction mixture with a base and measuring the increase in absorbance, one can determine the amount of unreacted NHS ester remaining. thermofisher.comgbiosciences.com This provides an indication of reaction completion. However, it's important to note that this method has not been universally validated for all NHS ester reagents and may require optimization. thermofisher.com

Stability Assessment of Conjugates Under Simulated Physiological Conditions

The stability of the final bioconjugate under conditions that mimic the human body is a critical determinant of its therapeutic success.

The stability of the this compound conjugate is influenced by the individual stabilities of its components: the BCN ring, the PEG linker, and the newly formed amide bond. The BCN moiety is generally stable and participates in highly efficient strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. nih.govgenelink.com However, its stability can be influenced by the linkage chemistry; for instance, amide-linked BCN has been shown to be more robust for biological applications requiring long incubation times compared to carbamate-linked BCN. researchgate.net The PEG linker itself is known for its good stability in aqueous media. dcchemicals.com The amide bond formed from the reaction of the NHS ester with a primary amine is a stable covalent linkage under physiological conditions. aatbio.comthermofisher.com

To assess stability, the bioconjugate is incubated in buffers that simulate physiological pH (e.g., pH 7.4) and temperature (37°C). mdpi.comnih.gov Aliquots are taken at various time points and analyzed using the chromatographic and spectroscopic techniques described above (e.g., HPLC, SDS-PAGE, and HRMS) to detect any degradation of the conjugate or cleavage of the linker-payload from the biomolecule.

| Component | General Stability Characteristics | Relevant Factors |

| endo-BCN | Generally stable for SPAAC reactions. nih.govgenelink.com | Linkage chemistry can impact stability (amide > carbamate (B1207046) for long incubations). researchgate.net |

| PEG12 Linker | Good stability in aqueous environments. dcchemicals.com | The hydrophilic nature of PEG contributes to the overall solubility and stability of the conjugate. |

| Amide Bond | Stable covalent linkage under physiological conditions. aatbio.comthermofisher.com | Formed from the reaction of the NHS ester with a primary amine on the biomolecule. |

Future Directions and Emerging Research Avenues for Endo Bcn Peg12 Nhs Ester

Design and Synthesis of Novel endo-BCN-PEG12-NHS Ester Derivatives with Tailored Reactivity or Orthogonality

The modular nature of this compound allows for independent optimization of its constituent parts. Future research is focused on creating derivatives with fine-tuned properties to meet specific application demands.

Modulating the BCN Core: The reactivity of the bicyclo[6.1.0]nonyne (BCN) moiety is a primary target for modification. While BCN is effective, researchers are exploring derivatives to enhance reaction kinetics or introduce new functionalities. nih.gov For instance, the introduction of electron-withdrawing groups near the strained alkyne can increase the rate of SPAAC. nih.gov Novel BCN derivatives are being synthesized that can be incorporated within an oligonucleotide sequence during automated solid-phase synthesis, allowing for multiple, strategically placed conjugation sites. rsc.org The development of symmetrical cyclooctynes is also a key area, as they prevent the formation of isomeric products during cycloaddition, simplifying characterization. grafiati.com

Engineering the PEG Linker: The polyethylene (B3416737) glycol (PEG) spacer is critical for imparting hydrophilicity and influencing the pharmacokinetic profile of the final conjugate. While the linear PEG12 chain is common, future derivatives may incorporate branched or multi-arm PEG structures. axispharm.comsigmaaldrich.com Branched PEGs can be used to attach multiple molecules, creating multifunctional systems, for example, in advanced drug delivery. axispharm.compolymerfactory.com Research has shown that the length and placement of the PEG chain are critical; longer linear PEGs (e.g., PEG12 or PEG24) can sometimes lead to increased hydrophobicity and faster clearance, indicating that linker design requires careful optimization. mdpi.com

Achieving Orthogonality: A significant frontier is the development of linkers capable of participating in multiple, non-interfering (orthogonal) reactions. acs.orgacs.org This would allow for the sequential or simultaneous attachment of different molecules. For example, a derivative could be engineered to include a BCN group for SPAAC, an NHS ester for amine coupling, and a third, distinct reactive group like a tetrazine for ligation with a trans-cyclooctene. acs.org Such "multi-orthogonal" linkers are highly sought after for building complex bioconjugates like dual-drug antibody-drug conjugates (ADCs) or multi-modal imaging agents. tandfonline.comrsc.org

Expansion into Unexplored Bioconjugation Reactions and Multifunctional Systems

While this compound is designed for SPAAC and amine chemistry, its core components can be adapted for new reaction schemes and more complex molecular architectures.

Novel Ligation Chemistries: The field of bioorthogonal chemistry is continuously expanding beyond the well-established click reactions. wikipedia.orgmdpi.com Future iterations of BCN-based linkers might be adapted for different types of cycloadditions or other bioorthogonal reactions. acs.org For instance, research into using vinylboronic acids (VBAs) with tetrazines or developing more stable linkages to replace traditional maleimide (B117702) chemistry points to a growing toolbox of reactions that could be integrated into such linkers. acs.orgulisboa.pt

Multifunctional Conjugates: There is a strong trend towards creating multifunctional systems that can perform several tasks simultaneously, such as targeting, imaging, and therapy. springernature.comnih.gov Derivatives of this compound are ideally suited for this purpose. By modifying the PEG chain to be branched or dendritic, it's possible to attach multiple copies of a drug molecule, increasing the drug-to-antibody ratio (DAR) in ADCs, or to attach different types of molecules altogether. polymerfactory.commdpi.com For example, a single antibody could be equipped with a linker carrying both a cytotoxic drug and a fluorescent imaging agent, creating a "theranostic" tool.

| System Type | Description | Key Components | Potential Application |

|---|---|---|---|

| Dual-Payload ADC | An antibody carrying two different cytotoxic drugs to overcome drug resistance. rsc.org | Antibody, branched PEG linker, BCN/Azide (B81097) pair, orthogonal chemistry (e.g., Tetrazine/TCO), two distinct payloads. | Oncology |

| Theranostic Agent | A bioconjugate that combines therapeutic and diagnostic capabilities. | Targeting molecule (e.g., antibody), BCN-PEG-NHS linker, therapeutic agent (e.g., drug), diagnostic agent (e.g., fluorophore). | Personalized Medicine |

| Targeted Nanoparticle | A nanoparticle surface-functionalized for targeted drug delivery. mdpi.com | Nanoparticle core, PEG coating, BCN group for attaching a targeting ligand (via azide), NHS ester for attaching other molecules. | Drug Delivery |

Advanced Computational Modeling and Prediction of Conjugation Outcomes and Molecular Interactions

As bioconjugates become more complex, experimental optimization becomes increasingly time-consuming and expensive. chemrxiv.org Advanced computational modeling offers a path to rapidly screen potential designs and predict their behavior.

Predicting Reactivity: Computational methods, such as the distortion/interaction model, are being used to predict the reaction rates of bioorthogonal cycloadditions. acs.orgnih.gov This allows researchers to screen vast libraries of potential strained alkynes and other reactive partners to identify pairs with optimal kinetics without performing extensive lab work. acs.orgscispace.com Machine learning-guided workflows are also emerging to screen millions of hypothetical reactions, identifying novel candidates for bioorthogonal applications with high speed and accuracy. mit.edu

| Computational Method | Purpose | Relevance to this compound |

|---|---|---|

| Distortion/Interaction Model | Analyzes and predicts activation barriers and reactivity of cycloaddition reactions. acs.orgnih.gov | Screening novel BCN derivatives for enhanced SPAAC reaction rates. |

| Machine Learning / GNN | High-throughput screening of virtual chemical libraries to discover new bioorthogonal reaction pairs. mit.edu | Identifying new, mutually orthogonal reaction partners for multifunctional linker design. |

| Molecular Dynamics (MD) | Simulating the structure, dynamics, and interactions of the final bioconjugate in a biological environment. | Predicting how PEG linker length and flexibility impact antibody-antigen binding or drug release. |

Standardization of Methodologies and Best Practices for Reproducibility in Bioconjugation Research

A significant challenge in the field of bioconjugation is the lack of standardized protocols, which can lead to poor reproducibility between labs and hinder the translation of research findings. springernature.comfrontiersin.org

Standardized Protocols: There is a growing call for the establishment of standardized methodologies for synthesizing, purifying, and characterizing bioconjugates. frontiersin.org For a linker like this compound, this would involve defining optimal reaction conditions (pH, temperature, stoichiometry), purification techniques (e.g., chromatography), and characterization methods (e.g., mass spectrometry, HPLC) to ensure consistent results. nih.govcellmosaic.com

Addressing Complexity: Bioconjugation reactions often yield complex mixtures of products, especially when targeting natural amino acids on a protein. cellmosaic.com Best practices involve implementing rigorous characterization to understand the distribution of species, such as the drug-to-antibody ratio (DAR) in ADCs. rsc.orgwalshmedicalmedia.com Site-specific conjugation methods are being developed to overcome the heterogeneity of stochastic approaches, leading to more uniform and reproducible products. tandfonline.comnih.gov The development of robust analytical techniques to monitor reactions in real-time, such as inline ATR-IR spectroscopy, can also aid in achieving better control and reproducibility. d-nb.info Attention to potential side reactions and the development of robust, controlled conjugation approaches are crucial for creating reliable biomaterials. frontiersin.org

By focusing on these emerging research avenues, the scientific community can unlock the full potential of versatile linkers like this compound, paving the way for the next generation of advanced bioconjugates for a wide range of scientific and therapeutic applications.

Compound Name Table

| Compound Name |

|---|

| This compound |

| BCN-PEG3-GluGlyCit-PABC-MMAE |

| BCN-PEG3-GluValCit-PABC-MMAE |

| TCO-PEG3-GluGlyCit-PABC-MMAF |

| DBCO-Lys-(PEG3-GluValCit-PABC-MMAF)2 |

| DBCO-PEG3-GluValCit-PABC-MMAE |

| DBCO-PEG3-SerValCit-PABC-MMAF |

| TCO-PEG3-GluValCit-PABC-MMAF |

| BCN-PEG3-GluValCit-PABC-MMAF |

| BCN-Ahx-maytansine |

| BCN-vc-PABA-maytansine |

| Methotrexate |

| 5-fluorouracil |

| Mitomycin |

| Vinblastine |

| Doxorubicin |

| Gemtuzumab ozogamicin |

| Monomethyl auristatin E (MMAE) |

Q & A

Q. What statistical methods are recommended for validating bioconjugation efficiency in high-throughput screens?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.